2-(Pentafluoroethyl)benzoic acid
Overview
Description
2-(Pentafluoroethyl)benzoic acid is a useful research compound. Its molecular formula is C9H5F5O2 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
As a benzoic acid derivative, 2-(Pentafluoroethyl)benzoic acid might interact with proteins or enzymes that have affinity for benzoic acid or its derivatives
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pentafluoroethyl group might influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical pathways. They might act as inhibitors or activators of enzymes, or they could be metabolized by the body into other compounds
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors such as its solubility, stability, and the presence of transport proteins . The compound’s bioavailability could be influenced by its pKa and the pH of the environment .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. It might influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the compound’s ionization state, which affects its ability to cross cell membranes, is dependent on pH .
Biochemical Analysis
Biochemical Properties
2-(Pentafluoroethyl)benzoic acid plays a crucial role in various biochemical reactions due to its unique structure. The presence of the pentafluoroethyl group enhances its reactivity and interaction with biomolecules. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are critical in managing oxidative stress within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to manage oxidative stress. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their activation or inhibition. For example, its interaction with glutathione peroxidase results in the activation of this enzyme, enhancing its ability to neutralize reactive oxygen species. Furthermore, this compound can inhibit certain metabolic enzymes, thereby altering metabolic flux and impacting overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses within cells, such as upregulation of antioxidant enzymes and changes in metabolic pathways. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic efficiency and antioxidant capacity. At high doses, it can lead to toxic effects, including oxidative damage and disruption of metabolic processes. These dose-dependent effects underscore the importance of careful dosage management in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which play critical roles in managing oxidative stress. Additionally, this compound can influence the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHHOWJIMXYBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.